![molecular formula C17H24N2O2 B5616161 2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone](/img/structure/B5616161.png)
2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds like the one , techniques such as electropolymerization have been used to synthesize polymers with low oxidation potentials from derivatized monomers, indicating a methodology that could potentially apply to synthesizing complex molecules with specific functional groups (Sotzing et al., 1996).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. X-ray diffraction methods have been employed to determine the crystal structures of organic compounds, providing insight into their three-dimensional arrangement and how this influences their chemical behavior (Zheng et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving organic compounds can be complex, with the structure influencing reactivity. Studies on the reactions of organic compounds can shed light on the mechanisms and conditions favorable for specific transformations, such as the formation of highly functionalized molecules through multi-component reactions or catalyzed processes (Verma et al., 2012).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystallinity, are influenced by their molecular structure. Research focusing on the synthesis and characterization of organic molecules provides valuable data on these properties, aiding in the understanding of how structural features impact physical behavior (Hsiao et al., 1995).
Chemical Properties Analysis
The chemical properties of organic molecules, such as reactivity, stability, and oxidation states, are closely related to their structure. Studies on the synthesis and reactivity of organic compounds offer insights into their chemical properties, including how different functional groups and molecular frameworks influence their behavior in chemical reactions (Coates & Ridley, 1966).
properties
IUPAC Name |
1-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-2-phenylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)14-10-19(11-15(14)18(3)4)17(21)16(20)13-8-6-5-7-9-13/h5-9,12,14-15H,10-11H2,1-4H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLXOEDFXDBWEL-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone |
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